molecular formula C16H16O3 B6397427 4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid CAS No. 1261985-64-1

4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid

Cat. No.: B6397427
CAS No.: 1261985-64-1
M. Wt: 256.30 g/mol
InChI Key: LEVJZXKYVANFFN-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methoxy group at the third position and a 3,5-dimethylphenyl group at the fourth position of the benzoic acid core

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-6-11(2)8-13(7-10)14-5-4-12(16(17)18)9-15(14)19-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVJZXKYVANFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689024
Record name 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261985-64-1
Record name 2-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades and metabolic processes that are critical for cellular function .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzoic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.

    4-Methylbenzoic acid: Contains a single methyl group instead of the dimethylphenyl and methoxy groups.

    4-(3,5-Dimethylphenyl)benzoic acid: Similar structure but lacks the methoxy group.

Uniqueness

4-(3,5-Dimethylphenyl)-3-methoxybenzoic acid is unique due to the presence of both the methoxy and 3,5-dimethylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

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